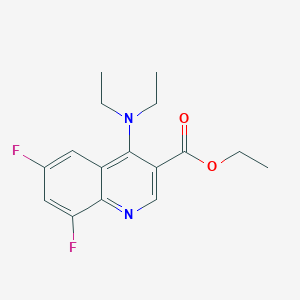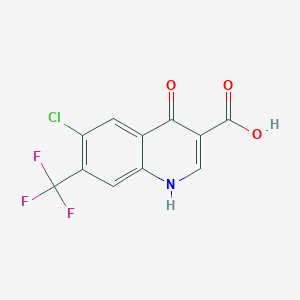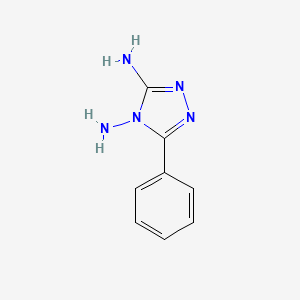![molecular formula C12H10N2O4S B12121519 3-Pyridinecarboxylic acid, 2-[(phenylsulfonyl)amino]- CAS No. 861045-11-6](/img/structure/B12121519.png)
3-Pyridinecarboxylic acid, 2-[(phenylsulfonyl)amino]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Pyridinecarboxylic acid, 2-[(phenylsulfonyl)amino]- is an organic compound with the molecular formula C12H10N2O4S It is a derivative of pyridinecarboxylic acid, where the carboxylic acid group is substituted at the 3-position and a phenylsulfonylamino group is attached at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxylic acid, 2-[(phenylsulfonyl)amino]- typically involves the following steps:
Nitration: Pyridine is nitrated to form 3-nitropyridine.
Reduction: The nitro group is reduced to an amino group, yielding 3-aminopyridine.
Sulfonylation: 3-aminopyridine is then reacted with benzenesulfonyl chloride in the presence of a base such as triethylamine to form 3-Pyridinecarboxylic acid, 2-[(phenylsulfonyl)amino]-.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
3-Pyridinecarboxylic acid, 2-[(phenylsulfonyl)amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfide group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfinyl or sulfide derivatives.
Substitution: Various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
3-Pyridinecarboxylic acid, 2-[(phenylsulfonyl)amino]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 3-Pyridinecarboxylic acid, 2-[(phenylsulfonyl)amino]- involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The phenylsulfonylamino group plays a crucial role in this interaction, enhancing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Amino-2-pyridinecarboxylic acid: Similar structure but lacks the phenylsulfonylamino group.
2-Pyridinecarboxylic acid: Lacks both the amino and phenylsulfonyl groups.
4-Pyridinecarboxylic acid: Different position of the carboxylic acid group.
Uniqueness
3-Pyridinecarboxylic acid, 2-[(phenylsulfonyl)amino]- is unique due to the presence of both the carboxylic acid and phenylsulfonylamino groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in medicinal chemistry, where its structural features can be exploited for drug design and development.
Eigenschaften
CAS-Nummer |
861045-11-6 |
|---|---|
Molekularformel |
C12H10N2O4S |
Molekulargewicht |
278.29 g/mol |
IUPAC-Name |
2-(benzenesulfonamido)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H10N2O4S/c15-12(16)10-7-4-8-13-11(10)14-19(17,18)9-5-2-1-3-6-9/h1-8H,(H,13,14)(H,15,16) |
InChI-Schlüssel |
XLLCOXAJUOEAGI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC=N2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4-Methyl-7-[2-(2-methylindolinyl)-2-oxoethoxy]chromen-2-one](/img/structure/B12121479.png)


![4-{[4-(2-Methylphenyl)piperazin-1-yl]sulfonyl}morpholine](/img/structure/B12121487.png)
![methyl (2Z)-[3-(4-methoxybenzyl)-6-oxo-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7(6H)-ylidene]ethanoate](/img/structure/B12121491.png)

![1,3-dimethyl-5-{[2-(morpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12121503.png)

